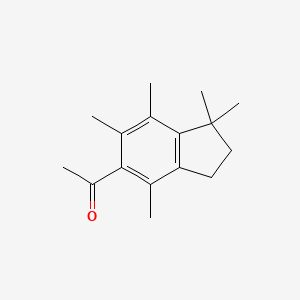
Matridin-15-one, 11,12,13,14-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Matridin-15-one can be synthesized through several chemical routes. One common method involves the extraction from the roots of Sophora flavescens using organic solvents followed by purification processes . The synthetic route typically involves the following steps:
Extraction: The roots are dried and ground into a fine powder.
Solvent Extraction: The powder is then subjected to solvent extraction using ethanol or methanol.
Purification: The extract is purified using techniques such as column chromatography to isolate Matridin-15-one.
Industrial Production Methods
Industrial production of Matridin-15-one follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Matridin-15-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxymatrine.
Reduction: Reduction reactions can convert it into dihydromatrine.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Oxymatrine
Reduction: Dihydromatrine
Substitution: Halogenated derivatives of Matridin-15-one
Aplicaciones Científicas De Investigación
Matridin-15-one has a wide range of scientific research applications:
Mecanismo De Acción
Matridin-15-one exerts its effects through various molecular targets and pathways:
Anti-cancer: It induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Anti-inflammatory: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
Anti-bacterial: It disrupts bacterial cell membranes and inhibits bacterial growth.
Comparación Con Compuestos Similares
Matridin-15-one is unique compared to other similar compounds due to its broad spectrum of pharmacological activities. Similar compounds include:
Oxymatrine: An oxidized form of Matridin-15-one with similar but distinct pharmacological properties.
Dihydromatrine: A reduced form with different biological activities.
Sophocarpidine: Another alkaloid from the same plant with overlapping but unique effects.
Matridin-15-one stands out due to its potent anti-cancer and anti-inflammatory properties, making it a valuable compound in scientific research and pharmaceutical development .
Propiedades
Número CAS |
6682-66-2 |
|---|---|
Fórmula molecular |
C16H22O |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
1-(1,1,4,6,7-pentamethyl-2,3-dihydroinden-5-yl)ethanone |
InChI |
InChI=1S/C16H22O/c1-9-10(2)15-13(7-8-16(15,5)6)11(3)14(9)12(4)17/h7-8H2,1-6H3 |
Clave InChI |
OGHYUUFNTFDTIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(CCC2(C)C)C(=C1C(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


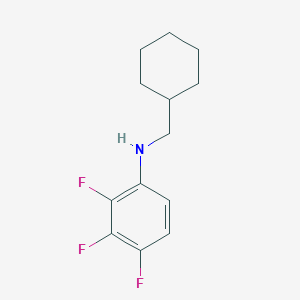
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14180388.png)
![2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14180392.png)
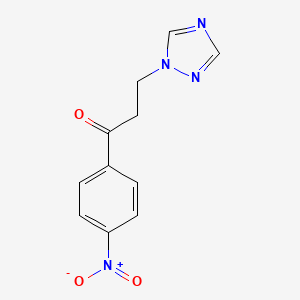
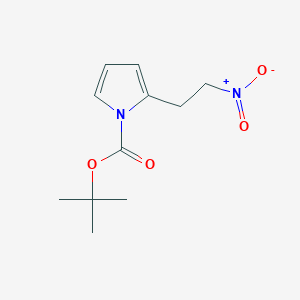

![1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione](/img/structure/B14180401.png)
![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)
![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
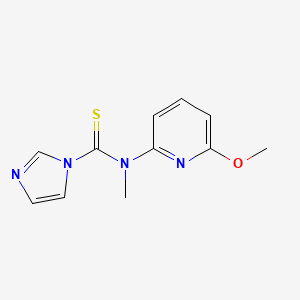
![3-Benzyl-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14180431.png)
![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)
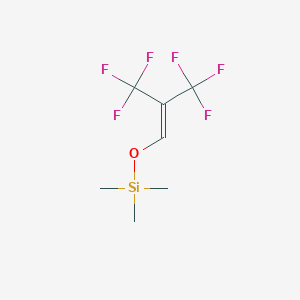
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)
